molecular formula C14H11ClN2O3S2 B2415090 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1105206-38-9

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2415090
CAS No.: 1105206-38-9
M. Wt: 354.82
InChI Key: PUSQOCDLSAZYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorothiophene Group: This step may involve the use of chlorothiophene derivatives and suitable coupling reactions.

    Tolyl Group Addition: The tolyl group can be introduced through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. It could be investigated for its potential as a therapeutic agent in drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group may enhance its binding affinity to certain proteins, while the aromatic rings could facilitate interactions with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-Chlorothiophen-2-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
  • 5-((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
  • 5-((5-Bromothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole may exhibit unique properties due to the specific combination of the chlorothiophene, sulfonyl, and tolyl groups. These structural features could influence its reactivity, stability, and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S2/c1-9-4-2-3-5-10(9)14-16-12(20-17-14)8-22(18,19)13-7-6-11(15)21-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSQOCDLSAZYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.